2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid
Overview
Description
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . It is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propionic acid moiety with two methyl groups at the alpha position. This compound is primarily used in research settings, particularly in the fields of proteomics and polymer chemistry .
Preparation Methods
The synthesis of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-mercaptophenylacetic acid and isobutyraldehyde.
Reaction Conditions: The key reaction involves the condensation of 4-mercaptophenylacetic acid with isobutyraldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides for substitution reactions.
Major products formed from these reactions include disulfides, alcohols, and thioethers .
Scientific Research Applications
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid involves its thiol group, which can undergo redox reactions. The compound can form reversible maleimide-thiol adducts, making it useful in the design of hydrogels sensitive to glutathione. These hydrogels degrade in the presence of glutathione, releasing their contents in a controlled manner . The molecular targets and pathways involved include the retro Michael-type addition reactions and the formation of succinimide thioether linkages .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid include:
4-Mercaptophenylpropionic Acid: Lacks the two methyl groups at the alpha position, resulting in different chemical properties and reactivity.
2,2-Dimethyl-3-(4-hydroxyphenyl)propionic Acid: Contains a hydroxyl group instead of a mercapto group, leading to different applications and reactivity patterns.
The uniqueness of this compound lies in its combination of a mercapto group and a propionic acid moiety with two alpha methyl groups, which imparts specific reactivity and stability characteristics .
Properties
IUPAC Name |
2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-11(2,10(12)13)7-8-3-5-9(14)6-4-8/h3-6,14H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDIJXPNRJHFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391726 | |
Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-80-5 | |
Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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